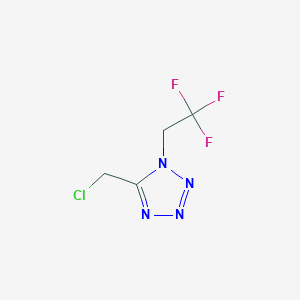

5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole

Description

5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole (CAS: 1256804-19-9) is a substituted tetrazole derivative characterized by a chloromethyl (-CH2Cl) group at the 5-position and a 2,2,2-trifluoroethyl (-CH2CF3) group at the 1-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capabilities. The chloromethyl group enhances reactivity for further functionalization, while the trifluoroethyl substituent contributes to lipophilicity and electronic effects, making this compound valuable in drug design and catalysis .

Properties

IUPAC Name |

5-(chloromethyl)-1-(2,2,2-trifluoroethyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3N4/c5-1-3-9-10-11-12(3)2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTBANKSULHLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=NN1CC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

- Trifluoroethyl vs. Cyclohexyl: The trifluoroethyl group (target compound) increases electronegativity and lipophilicity compared to the cyclohexyl group, which provides steric bulk and may enhance solubility in nonpolar solvents .

- Chloromethyl vs. Sulfanyl Groups : The chloromethyl group (target compound) is more reactive toward nucleophilic substitution than sulfanyl groups, enabling diverse derivatization pathways .

Physical and Spectral Properties

Table 1: Melting Points and Molecular Weights

Key Observations :

- The trifluoromethylphenyl analog (CAS 342565) has a lower melting point than dichlorophenyl derivatives, likely due to reduced crystallinity from fluorine's inductive effects .

- Chloromethyl-substituted tetrazoles (target compound and cyclohexyl analog) exhibit higher molecular weights compared to simpler aryl-substituted derivatives.

Table 2: Spectral Data Highlights

Key Observations :

Preparation Methods

Starting Materials and Cyclization

- Starting materials: Hydroxyacetonitrile or hydroxypropionitrile serve as the nitrile source.

- Cyclization reagent: Sodium azide is used to convert the nitrile to the tetrazole ring via [3+2] cycloaddition.

- Reaction conditions: The mixture of hydroxyacetonitrile, sodium azide, and triethylamine is heated between 80–200 °C (preferably 100–160 °C) for 2 to 60 hours (optimal 5–40 hours) under stirring.

- pH adjustment and isolation: After reaction completion, liquid caustic soda is added to adjust pH to 1–2, followed by pressure reduction and steam distillation to isolate the solid intermediate (5-methylol tetrazole or 5-hydroxyethyl tetrazole).

Protection of Hydroxyl Group

- The hydroxyl group on the intermediate tetrazole is protected by reaction with triphenylmethyl chloride in tetrahydrofuran (THF) solvent.

- The reaction is carried out at 0–100 °C (preferably 5–60 °C) for 1–60 hours.

- This protection prevents side reactions during subsequent chlorination.

Chlorination

- The protected intermediate is treated with sulfur oxychloride (SOCl2) under stirring and cooling.

- Reaction times range from 2 to 60 hours, preferably 4–20 hours, at low temperatures (0–5 °C).

- The chlorination converts the hydroxyl group to the chloromethyl substituent, yielding 5-chloromethyl-1-triphenylmethyl tetrazole.

Deprotection and Final Product Isolation

- The protected chloromethyl tetrazole is dissolved in a mixture of acetonitrile and water.

- Hydrochloric acid is added to adjust pH to 1–2, and the solution is stirred at room temperature overnight.

- Subsequent neutralization with sodium hydroxide to pH 10–11 and filtration yields the crude product.

- Final pH adjustment to 3–4 with hydrochloric acid and washing steps afford the pure 5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole with high purity (~99.3%) and good yield (~85%).

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Cyclization | Hydroxyacetonitrile + Sodium azide + TEA | 100–160 | 5–40 | pH adjusted to 1–2 post reaction |

| Protection | Triphenylmethyl chloride in THF + TEA | 5–60 | 1–60 | Controls hydroxyl reactivity |

| Chlorination | Sulfur oxychloride (SOCl2) | 0–5 | 4–20 | Converts OH to Cl |

| Deprotection & Purify | HCl/NaOH, Acetonitrile-water mixture | Room temp | Overnight | Final pH adjustments to isolate product |

TEA = Triethylamine

Research Findings and Advantages of This Method

- Safety: This synthetic route avoids the use of highly explosive intermediates such as aluminum azide, making it safer for scale-up production.

- Efficiency: The process achieves high molar yields (85–88%) and high purity (>99%) of the target compound.

- Scalability: The method is suitable for industrial-scale synthesis due to mild reaction conditions and manageable reagents.

- Versatility: The approach can be adapted for related tetrazole derivatives by modifying the starting nitrile or protecting groups.

Additional Notes on Related Tetrazole Syntheses

- Other tetrazole derivatives, such as 5-(4-chlorophenyl)-1-(3-chlorobenzyl)-1H-1,2,3,4-tetrazole, are synthesized via nucleophilic substitution and cyclization routes involving benzyl chlorides and aromatic hydrazines, often requiring solvents like ethanol or acetonitrile and heating to facilitate ring closure.

- Microwave-assisted synthesis and catalysis with scandium triflates have been reported for related tetrazoles but are less commonly applied to chloromethyl-trifluoroethyl substituted tetrazoles.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Trifluoroethylation | 2,2,2-Trifluoroethyl triflate, K₂CO₃, MeCN, 25°C | ~26% | |

| Chloromethylation | Formaldehyde, HCl, aqueous workup | ~70% (crude) |

Advanced: How can regioselectivity be controlled during alkylation of the tetrazole ring?

Methodological Answer:

Regioselectivity in alkylation (e.g., N1 vs. N2 substitution) depends on:

- Base Selection: Strong bases like K₂CO₃ favor N1-alkylation due to deprotonation of the more acidic N1-H (pKa ~4.6 vs. N2-H ~8.5) .

- Solvent Effects: Polar aprotic solvents (e.g., MeCN) stabilize the transition state for N1 attack.

- Temperature: Lower temperatures (25°C) minimize side reactions, as seen in Step 3 of , where 70% product formation was achieved without byproducts .

Mechanistic Insight:

The trifluoroethyl group’s electron-withdrawing nature enhances N1 acidity, directing alkylation to this position. Computational studies (e.g., DFT calculations) can predict regioselectivity by comparing activation energies for N1 vs. N2 pathways.

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Key signals include:

- δ 4.97 (q, 2H): Trifluoroethyl -CH₂- group .

- δ 5.24 (q, 2H): Chloromethyl -CH₂Cl resonance .

- ¹³C NMR: CF₃ groups appear at ~125 ppm (quartet, J = 280 Hz) .

- IR: Stretching vibrations for C-Cl (~650 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups .

Validation:

Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian). Discrepancies >0.1 ppm in NMR suggest impurities or isomerization.

Advanced: What mechanistic insights explain its stability under acidic conditions?

Methodological Answer:

The compound’s stability in acidic media is attributed to:

- Electron-Withdrawing Groups (EWGs): The trifluoroethyl and chloromethyl groups reduce electron density on the tetrazole ring, decreasing susceptibility to acid-catalyzed hydrolysis .

- Resonance Stabilization: The tetrazole ring’s aromaticity is preserved even under protonation, as shown in pH-dependent NMR studies of analogous compounds .

Experimental Validation:

- Conduct accelerated stability testing in 0.1M HCl at 40°C for 24 hours. Monitor degradation via HPLC; <5% decomposition indicates high stability .

Basic: How can reaction yields be optimized during chloromethylation?

Methodological Answer:

- Catalyst Use: Bleaching Earth Clay (pH 12.5) in PEG-400 enhances reaction efficiency by adsorbing HCl byproducts, driving the equilibrium toward product formation .

- Temperature Control: Maintain 70–80°C to accelerate formaldehyde activation while avoiding side reactions (e.g., polymerization) .

- Workup: Ice-water quenching followed by hot-water washing removes unreacted reagents, improving purity .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Loading | 10 wt% | +15–20% |

| Temperature | 70–80°C | Maximizes kinetics |

| Solvent | PEG-400 | Reduces side reactions |

Advanced: What computational methods predict reactivity in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the tetrazole ring. For example, the C5 position often shows higher electrophilicity due to EWGs .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., toluene vs. THF) on Stille coupling efficiency, as seen in Step 4 of , where tributylstannane reactions achieved 72% yield .

Case Study:

MD simulations of Pd(PPh₃)₂Cl₂-catalyzed reactions revealed that toluene’s low polarity favors oxidative addition of the stannane reagent, improving yields compared to polar solvents.

Basic: What are the handling and storage recommendations?

Methodological Answer:

- Storage: Keep at –20°C under inert gas (N₂ or Ar) to prevent moisture absorption and HCl liberation .

- Safety Protocols: Use fume hoods for synthesis; chloromethyl groups may release carcinogenic chloroethers upon decomposition .

- Waste Disposal: Quench with saturated NaHCO₃ before incineration to neutralize acidic byproducts .

Advanced: How does this compound participate in multicomponent reactions (MCRs)?

Methodological Answer:

The tetrazole’s nucleophilic nitrogen and chloromethyl group enable diverse MCRs:

- Example 1: React with aldehydes and amines via Ugi-type reactions to form imidazo[1,2-a]tetrazoles, useful in medicinal chemistry .

- Example 2: Pd-catalyzed cross-coupling with boronic acids (Suzuki-Miyaura) to generate biaryl derivatives, as demonstrated in Step 6 of .

Mechanistic Pathway:

The chloromethyl group acts as a leaving group, facilitating SN2 displacements in MCRs. Trifluoroethyl groups stabilize intermediates through inductive effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.